

An In-depth Technical Guide: Penicillin X Sodium Salt vs. Benzylpenicillin Sodium

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Compound of Interest

Compound Name: Penicillin X Sodium Salt

Cat. No.: B15352664

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of **Penicillin X Sodium Salt** and Benzylpenicillin sodium, also known as Penicillin G sodium. The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of the available data on their chemical properties, mechanisms of action, and pharmacological profiles.

While extensive information is available for the widely used Benzylpenicillin sodium, data on **Penicillin X Sodium Salt** is notably limited in publicly accessible literature. This guide reflects this disparity, presenting a thorough analysis of Benzylpenicillin sodium alongside the available information for **Penicillin X Sodium Salt**, and identifying areas where further research is needed for a complete comparative assessment.

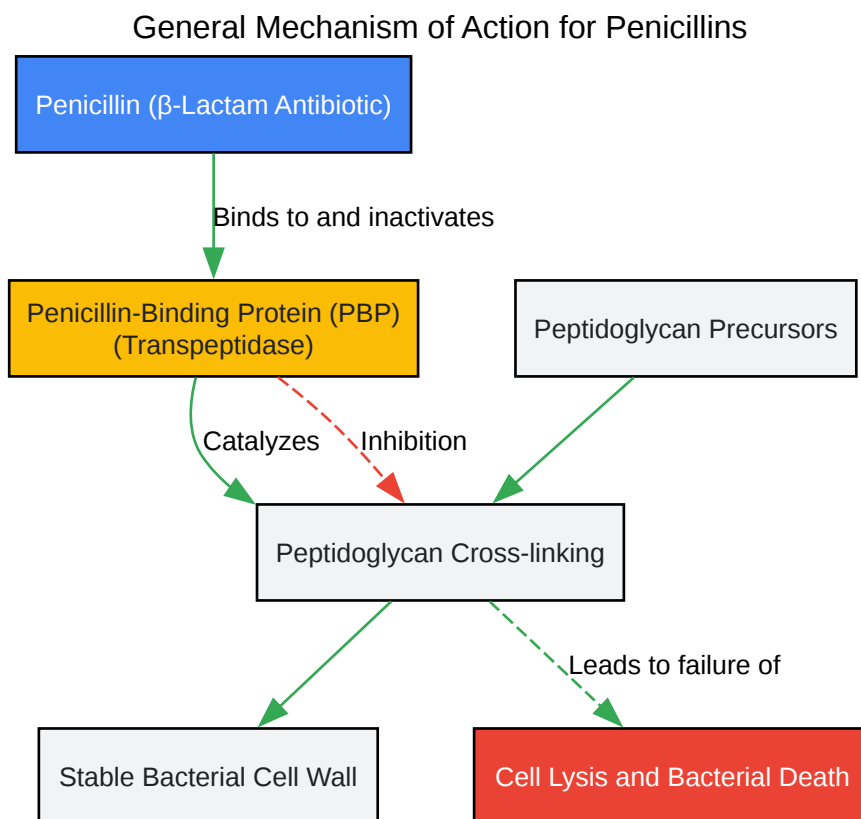
Core Chemical and Physical Properties

A fundamental understanding of the chemical and physical characteristics of these compounds is crucial for their application in research and drug development. The following tables summarize the key properties of **Penicillin X Sodium Salt** and Benzylpenicillin sodium.

Property	Penicillin X Sodium Salt	Benzylpenicillin sodium
Synonyms	p-Hydroxybenzylpenicillin sodium salt, Penicillin III sodium	Penicillin G sodium, BENPEN
Molecular Formula	C ₁₆ H ₁₇ N ₂ NaO ₅ S[1]	C ₁₆ H ₁₇ N ₂ NaO ₄ S[2][3][4]
Molecular Weight	372.37 g/mol [5]	356.37 g/mol [4]
CAS Number	5985-13-7[1][5]	69-57-8[2][3]
Appearance	Data not readily available	White or almost white crystalline powder[2]
Solubility	Data not readily available	Very soluble in water[2][6]; Soluble in ethanol[7]
Stability in Solution	Data not readily available	Unstable in acidic or alkaline solutions, and sensitive to heat[4]. Solutions lose potency at room temperature but can be stable for several days at temperatures below 15°C[2]. Buffering solutions with citrate can retard degradation[2].

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both **Penicillin X Sodium Salt** and Benzylpenicillin sodium belong to the β -lactam class of antibiotics. Their bactericidal activity stems from the inhibition of bacterial cell wall synthesis. The core mechanism involves the irreversible acylation of the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This disruption of cell wall integrity leads to cell lysis and bacterial death.



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General mechanism of action for penicillin antibiotics.

Pharmacokinetic and Pharmacodynamic Profiles

The pharmacokinetic and pharmacodynamic properties of an antibiotic determine its absorption, distribution, metabolism, excretion, and ultimately its efficacy. While a detailed profile for Benzylpenicillin sodium is well-documented, equivalent data for **Penicillin X Sodium Salt** is not readily available in the literature.

Benzylpenicillin Sodium

Parameter	Description
Absorption	Rapidly absorbed after intramuscular injection, with peak plasma concentrations reached in 15-30 minutes[8][9][10].
Distribution	Widely distributed throughout the body. Approximately 60% is bound to plasma proteins[8][9][10].
Metabolism	Metabolized to a limited extent[2].
Excretion	Primarily excreted by the kidneys, with a half-life of about 30 minutes in adults with normal renal function[2][8].

Penicillin X Sodium Salt

Comprehensive pharmacokinetic and pharmacodynamic data for **Penicillin X Sodium Salt** are not available in the reviewed literature. Further studies are required to determine its absorption, distribution, metabolism, excretion, and in vivo efficacy to allow for a direct comparison with Benzylpenicillin sodium.

Antibacterial Spectrum

The antibacterial spectrum of an antibiotic defines the range of bacteria against which it is effective.

Benzylpenicillin sodium

Benzylpenicillin sodium is a narrow-spectrum antibiotic, primarily active against Gram-positive bacteria[11][12]. Its spectrum includes many strains of:

- Streptococcus species[13]
- Non-beta-lactamase producing Staphylococcus species[13]
- Clostridium species[14]

- *Neisseria* species[15]
- Spirochetes such as *Treponema pallidum*[13]

It is important to note that many bacterial strains have developed resistance to Benzylpenicillin through the production of β -lactamase enzymes, which inactivate the antibiotic.

Penicillin X Sodium Salt

Specific data on the antibacterial spectrum and potency (e.g., Minimum Inhibitory Concentrations) of **Penicillin X Sodium Salt** against a range of bacterial pathogens are not well-documented in the available scientific literature. Comparative studies are needed to delineate its spectrum of activity relative to Benzylpenicillin sodium.

Experimental Protocols

For researchers aiming to conduct comparative studies, standardized methodologies are essential. The following sections outline protocols for determining antibacterial susceptibility and for the chemical analysis of these penicillin compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing. The broth microdilution method is a common technique to determine the MIC of an antibiotic against a specific bacterium.

Objective: To determine the lowest concentration of **Penicillin X Sodium Salt** and Benzylpenicillin sodium that inhibits the visible growth of a target bacterial strain.

Materials:

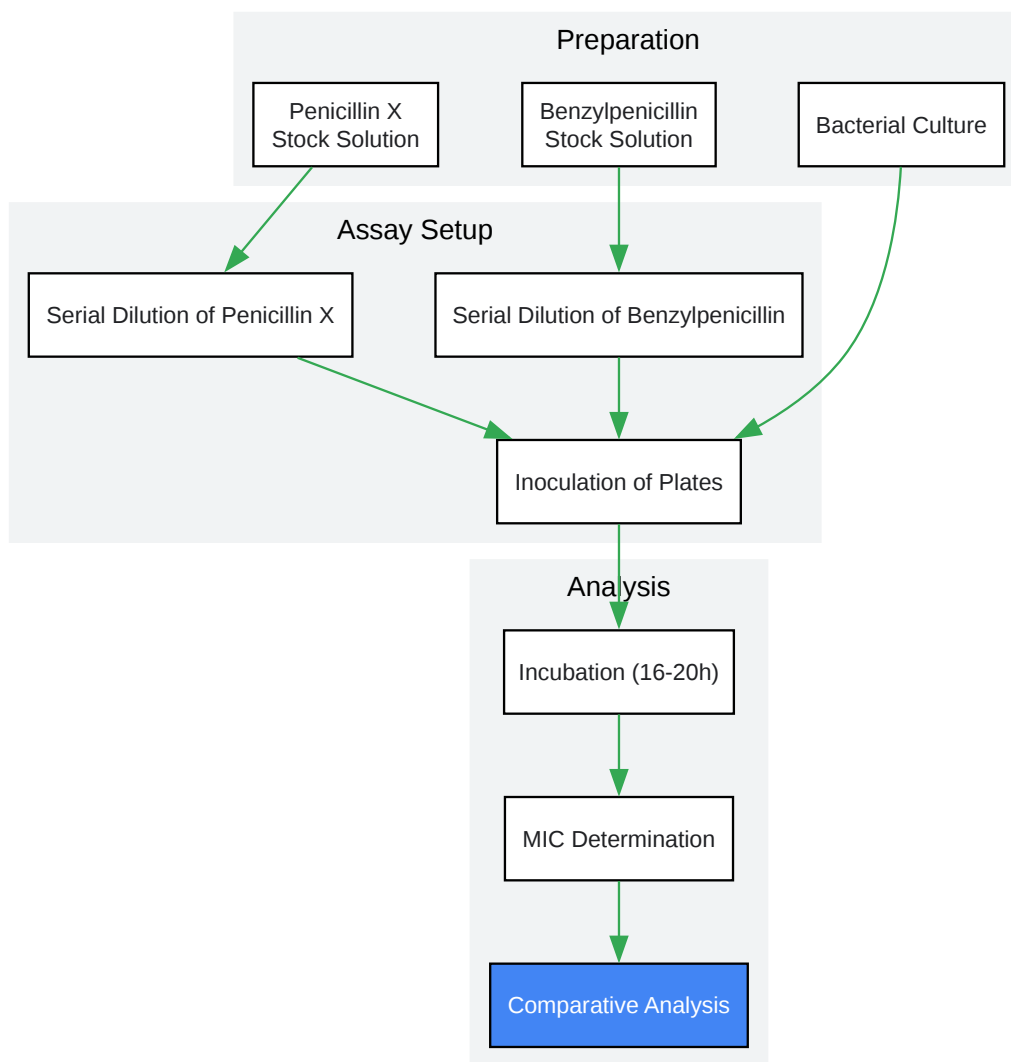
- **Penicillin X Sodium Salt** and Benzylpenicillin sodium stock solutions
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates

- Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
- Incubator

Methodology:

- Preparation of Antibiotic Dilutions:
 - Prepare serial twofold dilutions of each penicillin compound in CAMHB in the microtiter plate wells. The concentration range should be appropriate to determine the MIC for the test organism.
 - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Inoculation:
 - Inoculate each well (except the sterility control) with the standardized bacterial suspension to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- Incubation:
 - Incubate the microtiter plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Interpretation of Results:
 - The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Workflow for Comparative MIC Determination



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Workflow for comparative MIC determination.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. This method can be adapted to assess the purity of **Penicillin X Sodium Salt** and Benzylpenicillin sodium and to monitor their degradation over time in stability studies.

Objective: To develop an HPLC method for the analysis of **Penicillin X Sodium Salt** and Benzylpenicillin sodium.

Instrumentation and Conditions (General Example):

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Determined by the UV absorbance maxima of the compounds.
- Injection Volume: 20 μ L.

Methodology:

- Standard Preparation: Prepare standard solutions of **Penicillin X Sodium Salt** and Benzylpenicillin sodium of known concentrations in a suitable solvent.
- Sample Preparation: Dissolve the test samples in the mobile phase or a compatible solvent. For stability studies, samples would be taken at various time points from solutions stored under specific conditions (e.g., different temperatures and pH).
- Chromatographic Analysis: Inject the standards and samples onto the HPLC system.
- Data Analysis:

- Identify the peaks corresponding to each penicillin based on their retention times compared to the standards.
- Quantify the amount of each penicillin by comparing the peak areas of the samples to a standard curve.
- Assess purity by identifying and quantifying any impurity peaks.
- In stability studies, the decrease in the peak area of the parent compound over time is used to determine the degradation rate.

Visualization of Chemical Structures

The chemical structures of **Penicillin X Sodium Salt** and Benzylpenicillin sodium differ in the side chain attached to the 6-aminopenicillanic acid core.

Chemical Structures

Penicillin X Sodium Salt	Benzylpenicillin sodium
penX_structure	penG_structure

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Chemical structures of **Penicillin X Sodium Salt** and Benzylpenicillin sodium.

Conclusion and Future Directions

Benzylpenicillin sodium remains a clinically relevant antibiotic with a well-characterized profile. In contrast, **Penicillin X Sodium Salt** is a less-studied member of the natural penicillins. While its basic chemical structure is known, there is a significant lack of publicly available data on its antibacterial efficacy, pharmacokinetic properties, and stability.

For researchers and drug development professionals, this presents an opportunity for further investigation. Comparative studies are warranted to fully understand the potential of **Penicillin X Sodium Salt** as a therapeutic agent. Key areas for future research include:

- In vitro susceptibility testing: Determining the MIC values of **Penicillin X Sodium Salt** against a broad panel of clinically relevant bacteria, including both Gram-positive and Gram-negative organisms, as well as β -lactamase producing strains.
- Pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion of **Penicillin X Sodium Salt** in animal models to understand its in vivo behavior.
- In vivo efficacy studies: Evaluating the effectiveness of **Penicillin X Sodium Salt** in treating bacterial infections in animal models.
- Stability studies: Performing comprehensive stability testing of **Penicillin X Sodium Salt** under various conditions of temperature, pH, and in different formulations.

Such research would provide the necessary data to perform a robust comparison with Benzylpenicillin sodium and to assess the potential clinical utility of **Penicillin X Sodium Salt**.

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